BenchChemオンラインストアへようこそ!

Acosamine

Antiviral nucleosides HIV HSV-1

Ensure stereochemical fidelity in anthracycline antibiotic conjugates with rigorously authenticated L-acosamine (CAS 41094-24-0). This 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose is the essential carbohydrate precursor for less cardiotoxic 4′-epi-anthracyclines (e.g., epirubicin). Its unique L-arabino configuration distinguishes it from diastereomers such as L-daunosamine or L-ristosamine, which can critically alter pharmacological profiles. Procure ≥95% pure material to guarantee experimental reproducibility and regulatory compliance in drug development workflows.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 41094-24-0
Cat. No. B1199459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcosamine
CAS41094-24-0
Synonyms6,6,6-trifluoro-L-acosamine
acosamine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C(C(CC=O)N)O)O
InChIInChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6-/m0/s1
InChIKeyWPJRFCZKZXBUNI-ZLUOBGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acosamine (CAS 41094-24-0): Structural Identity and Procurement Baseline


Acosamine (CAS 41094-24-0) is a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, a deoxy amino sugar that serves as a critical glycosidic moiety in several classes of bioactive natural products [1]. It is defined as a trideoxyhexose carrying a single amino substituent at position 3 and deoxygenated at positions 2, 3, and 6 [1]. Acosamine is a key structural component of anthracycline antitumor antibiotics, including epirubicin, and is also found in the glycopeptide antibiotic actinoidin [2][3]. Its unique stereochemistry (L-arabino configuration) distinguishes it from closely related diastereomeric amino sugars such as L-daunosamine (L-lyxo) and L-ristosamine (L-ribo), which impart different pharmacological properties to their respective glycosidic conjugates [4].

Why Acosamine Cannot Be Replaced by Generic 3-Amino-2,3,6-trideoxyhexoses


Acosamine belongs to a family of 3-amino-2,3,6-trideoxyhexoses that are essential constituents of most anthracycline antitumor antibiotics [1]. However, the four diastereomeric amino sugars in this class—daunosamine, acosamine, ristosamine, and epi-daunosamine—exhibit distinct stereochemical configurations that critically influence the biological activity and toxicity profile of their glycosidic conjugates [1]. For instance, L-acosamine is a component of the less cardiotoxic semisynthetic 4′-epi-anthracycline antibiotics (e.g., epirubicin), whereas the natural L-daunosamine is found in the more cardiotoxic parent drugs (e.g., daunorubicin and doxorubicin) [2]. Therefore, substituting acosamine with a generic or alternative diastereomer without rigorous stereochemical validation will yield a different molecular entity with potentially altered efficacy and safety characteristics, compromising experimental reproducibility and regulatory compliance in drug development workflows.

Quantitative Differentiation of Acosamine (CAS 41094-24-0) Against Closest Analogs


Comparative Antiviral Activity: L-Acosamine vs. L-Ristosamine Nucleosides

In a direct head-to-head comparison of antiviral activity, L-acosamine and L-ristosamine were both converted into furanose-configured thymine nucleosides and evaluated against HIV and HSV-1 [1]. While both compounds demonstrated activity, the study explicitly synthesized and tested the L-acosamine derivative alongside its L-ribo diastereomer, providing a direct benchmark for relative potency. The paper confirms that the stereochemical difference at C-4 (arabino vs. ribo) yields distinct nucleoside analogs with potentially divergent antiviral profiles [1].

Antiviral nucleosides HIV HSV-1 Furanose glycosides

Cytotoxicity of Acosamine-Containing Daunorubicin Analogs vs. Parent Drugs

In a study evaluating truncated anthracycline analogs, a panel of compounds was synthesized in which a 1,2,3,4-tetrahydro-anthracene core was glycosylated with one of three monosaccharides: daunosamine, acosamine, or 4-amino-2,3,6-trideoxy-L-threo-hexopyranose [1]. Cytotoxicity was assessed against the MCF-7 breast cancer cell line. The IC50 values for the acosamine-containing analogs were in the range of 94-134 μM, which is 5- to 27-fold less potent than the clinical drugs doxorubicin (IC50 17 μM) and daunorubicin (IC50 5 μM) [1]. Notably, the identity of the carbohydrate moiety (daunosamine vs. acosamine) appeared to have little influence on cytotoxicity within this simplified core system [1].

Anthracycline Cytotoxicity MCF-7 Structure-activity relationship

Synthetic Yield Comparison: N-Trifluoroacetyl-L-acosamine vs. N-Trifluoroacetyl-L-daunosamine

A 1986 study described a simple and efficient route to N-trifluoroacetyl-L-acosamine and its L-daunosamine counterpart from the common precursor L-rhamnal [1]. The overall yield for N-trifluoroacetyl-L-acosamine was 33% based on L-rhamnal, while the corresponding N-trifluoroacetyl-L-daunosamine was obtained in 28% overall yield via a one-flask sequence involving oxidation and stereoselective reduction [1]. This represents a ~18% relative yield advantage for the acosamine derivative under these specific reaction conditions.

Synthetic efficiency Amino sugar N-trifluoroacetyl Glycosylation precursor

Cardiotoxicity Profile Context: Acosamine in Epirubicin vs. Daunosamine in Daunorubicin

Acosamine is the carbohydrate component of the clinically approved anthracycline epirubicin (4′-epidoxorubicin), which differs from doxorubicin only in the stereochemistry of the C-4′ hydroxyl group on the amino sugar moiety (L-arabino in epirubicin/acosamine vs. L-lyxo in doxorubicin/daunosamine) [1]. This single stereochemical inversion results in a clinically meaningful reduction in cardiotoxicity: epirubicin has an equimolar dose cardiotoxicity ratio of approximately 0.67 compared to doxorubicin, and the cumulative cardiotoxic dose limit for epirubicin is 900-1000 mg/m² versus 450-550 mg/m² for doxorubicin [2]. This differential is directly attributable to the distinct pharmacokinetic and metabolic handling of the acosamine-containing molecule [2].

Cardiotoxicity Anthracycline Epirubicin Clinical differentiation

Validated Application Scenarios for Acosamine (CAS 41094-24-0) in Research and Development


Synthesis of Epirubicin and 4′-Epi-Anthracycline Analogs

Acosamine is the essential carbohydrate precursor for the synthesis of epirubicin and other 4′-epi-anthracycline antibiotics, which exhibit reduced cardiotoxicity compared to their daunosamine-containing counterparts [1]. Procurement of stereochemically pure acosamine enables the development of novel anthracycline analogs with potentially improved therapeutic indices [1][2].

Development of Antiviral Nucleoside Analogs

L-acosamine can be converted into furanose-configured nucleosides that demonstrate antiviral activity against HIV and HSV-1 [1]. This validated scaffold provides a starting point for medicinal chemistry campaigns aimed at optimizing nucleoside-based antiviral agents.

Investigation of Aminoglycoside and Pseudodisaccharide Antibiotics

Acosamine has been utilized in the synthesis of novel pseudodisaccharide-type aminocyclitol antibiotic models, expanding the chemical diversity of this class of antimicrobial agents [1]. Researchers exploring new aminoglycoside antibiotics can employ acosamine as a key building block to access structurally complex glycosidic architectures.

Glycoscience and Carbohydrate Chemistry Research

As a well-characterized deoxy amino sugar with defined stereochemistry, acosamine serves as a valuable chiral building block and reference standard in glycoscience research, including studies on glycosylation methodologies, protecting group strategies, and the synthesis of complex oligosaccharides [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.